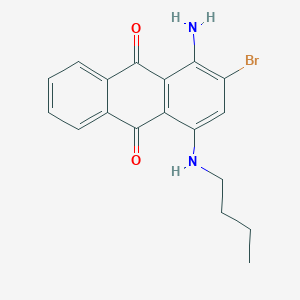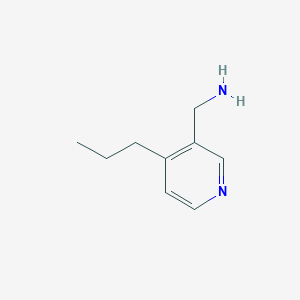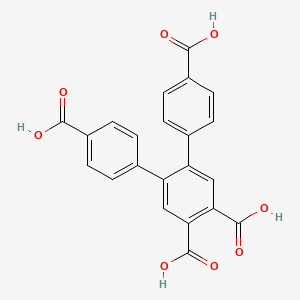
6-Fluoro-5-methylnicotinoyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-5-methylnicotinoyl Chloride is a chemical compound that belongs to the class of nicotinoyl chlorides It is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 5th position on the nicotinoyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-methylnicotinoyl Chloride typically involves the chlorination of 6-Fluoro-5-methylnicotinic acid. The reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion of the acid to the corresponding acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-5-methylnicotinoyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom in the acyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 6-Fluoro-5-methylnicotinic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Nucleophilic Substitution: Formation of 6-Fluoro-5-methylnicotinamides or esters.
Hydrolysis: Formation of 6-Fluoro-5-methylnicotinic acid.
Reduction: Formation of 6-Fluoro-5-methylnicotinyl alcohol or amine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-5-methylnicotinoyl Chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic receptors.
Material Science: The compound is utilized in the development of advanced materials with specific electronic properties.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules that can be used in various biochemical assays.
Wirkmechanismus
The mechanism of action of 6-Fluoro-5-methylnicotinoyl Chloride is primarily based on its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that can alter their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Fluoro-5-methylnicotinic Acid: The parent acid from which the chloride is derived.
6-Fluoro-5-methylnicotinamide: A derivative formed through nucleophilic substitution.
6-Fluoro-5-methylnicotinyl Alcohol: A reduction product of the chloride.
Uniqueness
6-Fluoro-5-methylnicotinoyl Chloride is unique due to its high reactivity and versatility in forming various derivatives. Its fluorine and methyl substitutions confer specific electronic properties that can be exploited in different chemical and biological applications.
Eigenschaften
Molekularformel |
C7H5ClFNO |
|---|---|
Molekulargewicht |
173.57 g/mol |
IUPAC-Name |
6-fluoro-5-methylpyridine-3-carbonyl chloride |
InChI |
InChI=1S/C7H5ClFNO/c1-4-2-5(6(8)11)3-10-7(4)9/h2-3H,1H3 |
InChI-Schlüssel |
ZBVLZWYFZQKUJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1F)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(Trifluoromethyl)imidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B13133388.png)
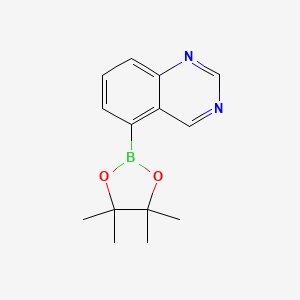
![tert-Butyl 5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13133399.png)
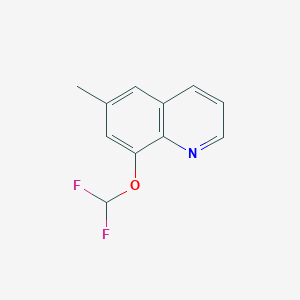


![[3,3'-Bipyridine]-4-carbonitrile](/img/structure/B13133424.png)

copper](/img/structure/B13133436.png)
![5'-Methyl-[2,2'-bipyridine]-5-carbaldehyde](/img/structure/B13133458.png)
